Sitaxentan vs. Bosentan, Ambrisentan, and Macitentan: Hepatocellular Accumulation Comparison
In sandwich-cultured human hepatocytes, sitaxentan demonstrates intermediate hepatocellular accumulation relative to other sulfonamide-based ERAs but substantially greater accumulation than the non-sulfonamide ERA ambrisentan. Sitaxentan accumulates at approximately 40-fold above medium concentration, compared with approximately 100-fold for macitentan, approximately 20-fold for bosentan, and approximately 2-fold for ambrisentan [1]. This quantitative ranking (macitentan > sitaxentan > bosentan ≫ ambrisentan) provides a mechanistic correlate to clinical hepatotoxicity observations.
| Evidence Dimension | Hepatocellular accumulation factor (relative to medium concentration) |
|---|---|
| Target Compound Data | ∼40-fold accumulation |
| Comparator Or Baseline | Macitentan: ∼100-fold; Bosentan: ∼20-fold; Ambrisentan: ∼2-fold |
| Quantified Difference | Sitaxentan accumulates 2-fold greater than bosentan, 20-fold greater than ambrisentan, but 2.5-fold less than macitentan |
| Conditions | Sandwich-cultured human hepatocytes, in vitro accumulation assay |
Why This Matters
For researchers investigating ERA-mediated hepatotoxicity mechanisms or screening novel ERA candidates, sitaxentan serves as a critical intermediate benchmark compound between the high-accumulation (macitentan) and low-accumulation (ambrisentan) extremes of the class.
- [1] Lepist EI, et al. Evaluation of the endothelin receptor antagonists ambrisentan, bosentan, macitentan, and sitaxsentan as hepatobiliary transporter inhibitors and substrates in sandwich-cultured human hepatocytes. PLoS One. 2014;9(1):e87548. View Source
